mosedipimod
Overview
Description
EC-18, also known as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, is a synthetic monoacetyldiaglyceride. It is a novel, first-in-class, small molecule oral immunomodulator. EC-18 has shown potential in reducing the duration and incidence of severe oral mucositis in patients undergoing chemoradiation therapy . It has also demonstrated protective effects against lung inflammation, allergic asthma, and abdominal sepsis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EC-18 involves the esterification of glycerol with palmitic acid and linoleic acid, followed by acetylation. The reaction conditions typically include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification. The final product is purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of EC-18 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including crystallization and distillation, to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
EC-18 undergoes various chemical reactions, including:
Oxidation: EC-18 can be oxidized to form corresponding epoxides and hydroxylated products.
Reduction: Reduction of EC-18 can lead to the formation of dihydro derivatives.
Substitution: EC-18 can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
EC-18 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and acetylation reactions.
Biology: Investigated for its immunomodulatory effects and its role in reducing inflammation.
Medicine: Studied for its potential in treating chemoradiation-induced oral mucositis, autoimmune arthritis, and acute respiratory distress syndrome (ARDS) due to COVID-19
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
EC-18 acts as an immunomodulator by facilitating the resolution of inflammation and promoting early return to homeostasis. It achieves this by inhibiting the production of pro-inflammatory cytokines and reducing neutrophil infiltration to inflamed sites. EC-18 also enhances the host’s intrinsic defense mechanism by capturing and degrading pathogens through binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A phospholipid with similar immunomodulatory properties.
1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC): Another phospholipid with anti-inflammatory effects.
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Known for its role in reducing inflammation and promoting cell membrane stability
Uniqueness
EC-18 is unique due to its specific combination of fatty acids (palmitic acid and linoleic acid) and its acetylation, which enhances its immunomodulatory properties. Unlike other similar compounds, EC-18 has shown efficacy in a wide range of inflammatory and autoimmune conditions, making it a versatile therapeutic agent .
Properties
IUPAC Name |
(1-acetyloxy-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3/b14-12-,19-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUNXBDVGLOFS-DUZKARGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mosedipimod is a proprietary compound originally derived from Sika deer antler. It accelerates endocytic trafficking of Pattern Recognition Receptors which allows for the swift removal of PAMPs/DAMPs. This drug has been shown to improve lung function and reduce inflammation and fibrosis in animal models. Currently, mosedipimod is being investigated against chemoradiation-induced oral mucositis and neutropenia, as well as against COVID-19. | |
Record name | Mosedipimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12592 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
221139-79-3 | |
Record name | Mosedipimod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221139793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mosedipimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12592 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MOSEDIPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88928BS57E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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